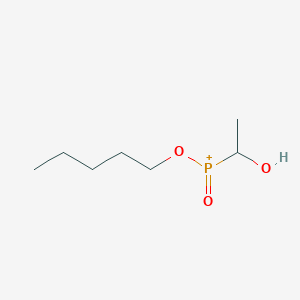
(1-Hydroxyethyl)(oxo)(pentyloxy)phosphanium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-Hydroxyethyl)(oxo)(pentyloxy)phosphanium is a chemical compound that belongs to the class of organophosphorus compounds It is characterized by the presence of a hydroxyethyl group, an oxo group, and a pentyloxy group attached to a phosphorus atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (1-Hydroxyethyl)(oxo)(pentyloxy)phosphanium typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of a hydroxyethylphosphine with an oxo compound and a pentyloxy compound. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as distillation and chromatography, is essential to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions: (1-Hydroxyethyl)(oxo)(pentyloxy)phosphanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The hydroxyethyl and pentyloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve nucleophiles such as amines or thiols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while reduction can produce phosphine alcohols.
Aplicaciones Científicas De Investigación
(1-Hydroxyethyl)(oxo)(pentyloxy)phosphanium has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential role in enzyme inhibition and as a probe for studying biological pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other organophosphorus compounds.
Mecanismo De Acción
The mechanism of action of (1-Hydroxyethyl)(oxo)(pentyloxy)phosphanium involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with active site residues, leading to inhibition or modulation of enzyme activity. Additionally, its ability to undergo redox reactions allows it to participate in cellular signaling pathways.
Comparación Con Compuestos Similares
- (1-Hydroxyethyl)(oxo)(methoxy)phosphanium
- (1-Hydroxyethyl)(oxo)(ethoxy)phosphanium
- (1-Hydroxyethyl)(oxo)(butoxy)phosphanium
Comparison: Compared to its analogs, (1-Hydroxyethyl)(oxo)(pentyloxy)phosphanium exhibits unique properties due to the presence of the pentyloxy group. This group influences the compound’s solubility, reactivity, and overall stability. The longer alkyl chain in the pentyloxy group may also affect its interaction with biological targets, potentially leading to different biological activities.
Propiedades
Número CAS |
88647-73-8 |
|---|---|
Fórmula molecular |
C7H16O3P+ |
Peso molecular |
179.17 g/mol |
Nombre IUPAC |
1-hydroxyethyl-oxo-pentoxyphosphanium |
InChI |
InChI=1S/C7H16O3P/c1-3-4-5-6-10-11(9)7(2)8/h7-8H,3-6H2,1-2H3/q+1 |
Clave InChI |
YIVLKGMSQNWNKO-UHFFFAOYSA-N |
SMILES canónico |
CCCCCO[P+](=O)C(C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


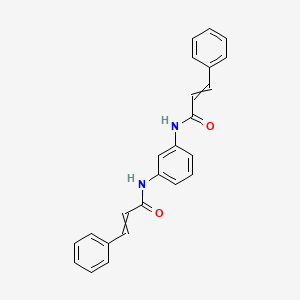
![N-[2-(2-Hydroxypropan-2-yl)phenyl]formamide](/img/structure/B14394176.png)
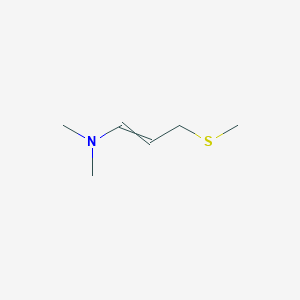
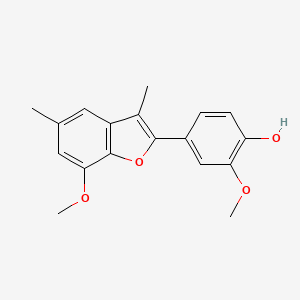

![11-Methyl-2-azaspiro[5.5]undec-8-ene](/img/structure/B14394201.png)
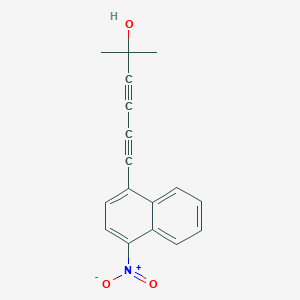
![3-{[(5,5-Dimethyl-3-oxocyclohex-1-en-1-yl)methyl]amino}propanenitrile](/img/structure/B14394215.png)
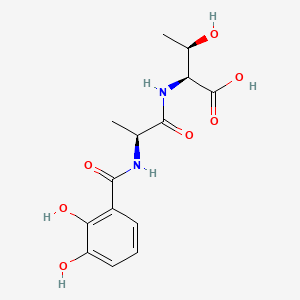

![5-(Ethanesulfinyl)-2H-naphtho[2,3-d][1,2,3]triazole-4,9-dione](/img/structure/B14394244.png)

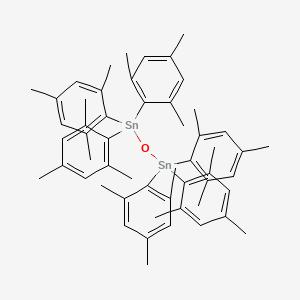
![Bicyclo[2.2.2]oct-2-ene, 2-bromo-](/img/structure/B14394251.png)
